molecular formula C21H25NO4 B13389999 N-Cbz-L-phenylalanine tert-butyl ester CAS No. 16881-34-8

N-Cbz-L-phenylalanine tert-butyl ester

Cat. No.: B13389999
CAS No.: 16881-34-8
M. Wt: 355.4 g/mol
InChI Key: LHIJXCRBBAMSEG-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl ester group, benzyloxycarbonyl-protected amino group, and phenylpropanoate structure. It is often used as an intermediate in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxylic acid with tert-butyl alcohol. One common method involves the following steps:

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or basic conditions, releasing the active amino group. This amino group can then participate in various biochemical pathways, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl ester group provides steric hindrance, enhancing the compound’s stability, while the benzyloxycarbonyl-protected amino group allows for selective deprotection and subsequent reactions.

This detailed article provides a comprehensive overview of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJXCRBBAMSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-34-8
Record name N-[(Phenylmethoxy)carbonyl]phenylalanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16881-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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